N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide
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Overview
Description
N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound featuring a benzofuran moiety, a pyrrolidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the O-alkylation of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzofuran, pyrrolidine, and pyrazole moieties under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, while the pyrazole ring could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and coumarone share the benzofuran moiety.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring.
Pyrrolidine Derivatives: Compounds like nicotine and proline feature the pyrrolidine ring.
Uniqueness
N-[1-(1-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}pyrrolidin-3-yl)-1H-pyrazol-4-yl]acetamide is unique due to the combination of these three distinct moieties, which may confer unique biological and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
N-[1-[1-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-14(26)23-16-10-22-25(11-16)17-7-8-24(12-17)19(27)13-28-18-6-4-5-15-9-21(2,3)29-20(15)18/h4-6,10-11,17H,7-9,12-13H2,1-3H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNSRCRRLQEKPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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